molecular formula C11H10N2O2 B2856786 5-(2,3-Dihydro-1-benzofuran-5-yl)-1,2-oxazol-3-amine CAS No. 1509721-41-8

5-(2,3-Dihydro-1-benzofuran-5-yl)-1,2-oxazol-3-amine

Cat. No.: B2856786
CAS No.: 1509721-41-8
M. Wt: 202.213
InChI Key: HLJWYTUUSRYDCU-UHFFFAOYSA-N
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Description

5-(2,3-Dihydro-1-benzofuran-5-yl)-1,2-oxazol-3-amine is a heterocyclic compound that features both benzofuran and oxazole rings. Benzofuran is known for its presence in various natural products and pharmaceuticals, while oxazole is a five-membered ring containing oxygen and nitrogen atoms. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.

Scientific Research Applications

5-(2,3-Dihydro-1-benzofuran-5-yl)-1,2-oxazol-3-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of benzofuran derivatives can depend on their biological activity. For example, some benzofuran derivatives have been shown to have anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .

Safety and Hazards

The safety and hazards of benzofuran derivatives can vary greatly depending on the specific compound. It’s important to refer to the safety data sheet (SDS) of the specific compound for information on its safety and hazards .

Future Directions

Benzofuran derivatives have attracted the attention of chemical and pharmaceutical researchers worldwide due to their biological activities and potential applications as drugs . Future research may focus on discovering new benzofuran derivatives with improved biological activities and developing more efficient methods for their synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2,3-Dihydro-1-benzofuran-5-yl)-1,2-oxazol-3-amine typically involves the formation of the benzofuran ring followed by the construction of the oxazole ring. One common method involves the cyclization of o-hydroxyacetophenones under basic conditions to form the benzofuran ring . The oxazole ring can then be constructed through a cyclization reaction involving appropriate precursors such as nitriles and amines .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve optimizing the synthetic routes for large-scale production, ensuring high yield and purity, and minimizing the use of hazardous reagents and conditions.

Chemical Reactions Analysis

Types of Reactions

5-(2,3-Dihydro-1-benzofuran-5-yl)-1,2-oxazol-3-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Properties

IUPAC Name

5-(2,3-dihydro-1-benzofuran-5-yl)-1,2-oxazol-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O2/c12-11-6-10(15-13-11)7-1-2-9-8(5-7)3-4-14-9/h1-2,5-6H,3-4H2,(H2,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLJWYTUUSRYDCU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C1C=C(C=C2)C3=CC(=NO3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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